REACTION_CXSMILES
|
[K].[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17]>CN(C)C=O.CO.[Cu]>[Cl:17][C:12]1[CH:13]=[CH:14][C:15]([O:2][C:3]2[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=2)=[CH:16][CH:11]=1 |^1:0|
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Cl
|
Name
|
copper
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was immediately concentrated to dryness, and 200 ml of chloroform and 100 ml of water
|
Type
|
ADDITION
|
Details
|
were added to the dried material
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was again separated by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting chloroform layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
immediately concentrated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC=2C=CC(=NC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |